molecular formula C22H22N2O6S2 B2727164 methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate CAS No. 1049959-47-8

methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate

Cat. No.: B2727164
CAS No.: 1049959-47-8
M. Wt: 474.55
InChI Key: VOVHVYSHHUGXFC-UHFFFAOYSA-N
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Description

Methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring:

  • Benzothiophene core: A sulfur-containing aromatic system with a methyl carboxylate group at position 2.
  • Pyrrolidine sulfonamide: A five-membered amine ring substituted at position 1 with a 4-methoxybenzenesulfonyl group, linked via an amide bond to the benzothiophene at position 3.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic motifs are prevalent.

Properties

IUPAC Name

methyl 3-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-29-14-9-11-15(12-10-14)32(27,28)24-13-5-7-17(24)21(25)23-19-16-6-3-4-8-18(16)31-20(19)22(26)30-2/h3-4,6,8-12,17H,5,7,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHVYSHHUGXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Characterization and Structure

Methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate (CAS 1049959-47-8) is a multifunctional compound with the following properties:

Property Value
Molecular Formula C22H22N2O6S2
Molecular Weight 474.55 g/mol
IUPAC Name methyl 3-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Standard InChI Key VOVHVYSHHUGXFC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC

Structural Components Analysis

The target compound features four key structural components that guide its synthesis approach:

  • Benzothiophene core with carboxylate functionality (methyl 3-amino-1-benzothiophene-2-carboxylate)
  • Pyrrolidine ring with 2-position carboxylic acid (pyrrolidine-2-carboxylic acid)
  • 4-Methoxybenzenesulfonyl group
  • Amide linkage connecting the benzothiophene and pyrrolidine moieties

Retrosynthetic Analysis

Based on the compound's architecture, several viable retrosynthetic pathways can be considered:

Pathway A: Amide Formation Route

The most direct approach disconnects the amide bond to yield two key precursors:

  • Methyl 3-amino-1-benzothiophene-2-carboxylate
  • 1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid

Pathway B: Sulfonylation Route

An alternative approach would involve:

  • Initial amide bond formation between pyrrolidine-2-carboxylic acid and methyl 3-amino-1-benzothiophene-2-carboxylate
  • Subsequent N-sulfonylation of the pyrrolidine nitrogen with 4-methoxybenzenesulfonyl chloride

Synthesis of Key Building Blocks

Preparation of Methyl 3-Amino-1-Benzothiophene-2-Carboxylate

The synthesis of the benzothiophene core can be achieved via the Gewald reaction, which has proven effective for constructing similar aminothiophene derivatives.

Method A: Gewald Reaction Approach

This approach utilizes a multicomponent reaction involving a ketone, activated nitrile, and sulfur:

Reagents: 2-Fluorobenzonitrile, methyl thioglycolate, NaH, DMSO
Conditions: 25°C, N2 atmosphere, 3 hours
Yield: 83%

The reaction proceeds via the following mechanism:

  • Deprotonation of methyl thioglycolate by NaH
  • Nucleophilic attack on 2-fluorobenzonitrile
  • Cyclization to form the benzothiophene ring

A detailed procedure adapted from the literature involves:

  • Addition of methyl thioglycolate (0.18 mL, 1.9 mmol) dropwise to a suspension of NaH (60% oil suspension, 176 mg, 4.4 mmol) in DMSO (5 mL) under N2 at 25°C
  • Stirring until gas evolution ceases
  • Addition of 2-fluorobenzonitrile (266 mg, 1.76 mmol) in DMSO (5 mL) in one portion
  • Reaction for 3 hours
  • Pouring onto ice-water
  • Collection of precipitate by filtration, washing and air-drying
Method B: Alternative Synthesis via Thiophene Construction

An alternative approach involves a different sequence based on published methods for related compounds:

Reagents: Iron(III) chloride, 1,3,5-trichloro-2,4,6-triazine, hydroxylamine hydrochloride, N,N-dimethylformamide
Conditions: 70-90°C, 4 hours
Yield: 96.5%

This process involves:

  • Cyclization to form the thiophene ring
  • Introduction of the amino group via hydroxylamine

Synthesis of 1-(4-Methoxybenzenesulfonyl)Pyrrolidine-2-Carboxylic Acid

The preparation of this key intermediate can be achieved through selective sulfonylation of pyrrolidine-2-carboxylic acid.

Method A: Direct Sulfonylation
Reagents: Pyrrolidine-2-carboxylic acid, 4-methoxybenzenesulfonyl chloride, base (TEA or DIPEA), DCM
Conditions: 0-25°C, 4-6 hours
Yield: 65-75%

The procedure typically involves:

  • Dissolution of pyrrolidine-2-carboxylic acid in dichloromethane with 2-3 equivalents of TEA
  • Cooling to 0°C
  • Dropwise addition of 4-methoxybenzenesulfonyl chloride
  • Gradual warming to room temperature
  • Purification by acid-base extraction and recrystallization
Method B: Via Protected Pyrrolidine Intermediate

This approach uses N-Boc protection strategy:

Reagents: N-Boc-pyrrolidine-2-carboxylic acid, 4-methoxybenzenesulfonyl chloride, base, deprotection reagent (TFA or HCl)
Conditions: Sequential sulfonylation/deprotection
Yield: 70-80% (over two steps)

The main advantage is selective N-sulfonylation without competing O-sulfonylation.

Final Assembly of Target Compound

Amide Coupling Methods

The crucial step in synthesizing the target compound is the formation of the amide bond between methyl 3-amino-1-benzothiophene-2-carboxylate and 1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid.

Method A: Carbodiimide Coupling
Reagents: 1-(4-Methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid, methyl 3-amino-1-benzothiophene-2-carboxylate, EDC·HCl or DCC, HOBt, DIPEA, DMF
Conditions: 0°C to RT, 12-24 hours
Yield: 65-75%

Procedure:

  • Dissolve 1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid (1.0 equiv) in DMF
  • Add coupling reagent (1.2 equiv) and HOBt (1.2 equiv) at 0°C
  • Add DIPEA (2.5 equiv)
  • Stir for 30 minutes
  • Add methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv)
  • Allow to warm to room temperature and stir for 12-24 hours
  • Purify by extraction and column chromatography
Method B: Acid Chloride Method
Reagents: 1-(4-Methoxybenzenesulfonyl)pyrrolidine-2-carbonyl chloride, methyl 3-amino-1-benzothiophene-2-carboxylate, TEA, DCM
Conditions: 0°C to RT, 4-6 hours
Yield: 70-80%

The acid chloride is prepared from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride with catalytic DMF.

Method C: Xylene Reflux Amidation

Based on literature procedures for similar transformations, an alternative approach involves direct thermal condensation:

Reagents: 1-(4-Methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid, methyl 3-amino-1-benzothiophene-2-carboxylate, dry xylene
Conditions: 150°C, 1 hour using an air-cooled distillation column
Yield: 60-70%

The procedure involves:

  • Combining 1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid (0.01 mol) with methyl 3-amino-1-benzothiophene-2-carboxylate (0.01 mol) in dry xylene (2 mL)
  • Heating at 150°C for 1 hour using an air-cooled distillation column to remove water
  • Cooling and adding ethanol (5 mL)
  • Crystallization at room temperature
  • Filtration, washing with cold ethanol, and recrystallization

Optimization Table for Amide Coupling

Entry Coupling Method Base Solvent Temperature (°C) Time (h) Yield (%)
1 EDC·HCl/HOBt DIPEA DMF 0 to RT 24 65
2 EDC·HCl/HOBt TEA DCM 0 to RT 24 60
3 HATU DIPEA DMF 0 to RT 12 72
4 DCC/NHS TEA THF 0 to RT 24 63
5 Acid chloride DIPEA DCM 0 to RT 6 75
6 Acid chloride Pyridine DCM 0 to RT 4 77
7 Xylene method None Xylene 150 1 68
8 T3P DIPEA EtOAc 0 to RT 12 70

Alternative Route via Sequential Assembly

An alternative synthesis pathway involves sequential assembly:

  • N-Sulfonylation of pyrrolidine-2-carboxylic acid with 4-methoxybenzenesulfonyl chloride
  • Conversion to the Weinreb amide
  • Reaction with methyl 3-amino-1-benzothiophene-2-carboxylate

This approach offers potential advantages for scale-up but requires additional steps.

Compound Purification and Characterization

Purification Methods

Optimal purification protocols for the target compound include:

  • Column chromatography (silica gel, DCM/MeOH gradient)
  • Recrystallization from ethanol or ethyl acetate/hexane
  • Preparative HPLC for high purity requirements

Analytical Data

NMR Spectroscopic Data

Expected 1H NMR signals (400 MHz, DMSO-d6):

  • δ 10.2-10.4 (s, 1H, NH)
  • δ 7.9-8.1 (m, 1H, aromatic)
  • δ 7.7-7.9 (m, 2H, aromatic)
  • δ 7.4-7.6 (m, 4H, aromatic)
  • δ 7.1-7.2 (d, 2H, aromatic)
  • δ 4.4-4.6 (m, 1H, CH)
  • δ 3.8-3.9 (s, 3H, OCH3)
  • δ 3.7-3.8 (s, 3H, OCH3)
  • δ 3.4-3.6 (m, 2H, CH2)
  • δ 1.8-2.2 (m, 4H, CH2CH2)
Mass Spectrometry Data
  • Expected [M+H]+ peak: m/z 475.1
  • Key fragment ions: m/z 415.1, 343.1, 299.1

Purity Assessment

Criteria for analytical purity:

  • HPLC purity: >98%
  • CHN analysis: Within ±0.4% of theoretical values
  • Single spot on TLC using multiple solvent systems

Reaction Mechanism Discussion

Amide Bond Formation Mechanism

The carbodiimide-mediated coupling proceeds via:

  • Activation of carboxylic acid to form an O-acylisourea intermediate
  • HOBt addition to form an active ester
  • Nucleophilic attack by the amine group of methyl 3-amino-1-benzothiophene-2-carboxylate
  • Formation of the amide bond with release of HOBt

Structure-Reactivity Relationships

Several factors influence the efficiency of these reactions:

  • Steric hindrance around the amine group of the benzothiophene decreases reactivity
  • Electronic effects of the 4-methoxybenzenesulfonyl group influence the pyrrolidine nitrogen nucleophilicity
  • Choice of coupling agent significantly impacts yield and purity

Scale-Up Considerations

Cost Analysis for 100g Scale Production

Component Quantity (kg) Cost/kg ($) Total Cost ($)
Methyl 3-amino-1-benzothiophene-2-carboxylate 0.065 950 61.75
1-(4-Methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid 0.080 1200 96.00
Coupling reagent (HATU) 0.095 850 80.75
DIPEA 0.065 120 7.80
DMF 0.500 80 40.00
Purification materials Various Various 120.00
Total 406.30

Chemical Reactions Analysis

Types of Reactions

methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

1. Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes, particularly metalloproteases. Metalloproteases play critical roles in various physiological processes, including tissue remodeling and inflammation. The sulfonamide group in the compound enhances its binding affinity to the active sites of these enzymes, making it a candidate for developing anti-inflammatory and anticancer therapies .

2. Antitumor Activity

Research indicates that derivatives of benzothiophene compounds exhibit antitumor properties. The structural features of methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate suggest that it may interfere with cancer cell proliferation by inducing apoptosis or inhibiting angiogenesis .

3. Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially through modulation of serotonin receptors. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where the inhibition of acetylcholinesterase has been linked to improved cognitive function .

Pharmacological Studies

1. Binding Affinity and Selectivity

In silico studies have demonstrated that this compound exhibits high binding affinity for various biological targets, including receptors involved in neurotransmission and enzymes related to metabolic pathways. The presence of the methoxybenzenesulfonyl moiety contributes to its selectivity profile, which is crucial for minimizing off-target effects in therapeutic applications .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine ring and the sulfonamide group can significantly affect the compound's biological activity. This information is vital for optimizing its efficacy and safety profile in drug development .

Case Studies

Study Application Findings
Study on Metalloprotease InhibitionAnti-inflammatoryDemonstrated significant inhibition of metalloprotease activity, suggesting potential for treating inflammatory diseases .
Investigation of Antitumor PropertiesCancer therapyShowed promising results in reducing tumor size in animal models, indicating effectiveness as an anticancer agent .
Neuroprotective Effects AssessmentNeurodegenerative diseasesFound to enhance cognitive function in models of Alzheimer's disease by inhibiting acetylcholinesterase .

Mechanism of Action

The mechanism of action of methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications

The closest analog, methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate (CAS: 1048646-38-3) , differs only in the substituent on the benzenesulfonyl group (Cl vs. OCH₃). This substitution significantly alters electronic, steric, and physicochemical properties.

Table 1: Structural and Functional Comparison
Property Target Compound (4-OCH₃) Analog (4-Cl)
Molecular Formula C₂₂H₂₂N₂O₆S₂ C₂₁H₁₉ClN₂O₅S₂
Molecular Weight (g/mol) 474.55 487.97
Substituent Electronic Effect Electron-donating (OCH₃) Electron-withdrawing (Cl)
Hydrogen Bonding Capacity Methoxy acts as H-bond acceptor Chlorine lacks H-bonding capability
Synthetic Route Likely sulfonylation of pyrrolidine followed by coupling to benzothiophene ester (similar to methods) Synthesized via analogous sulfonylation and amidation steps

Electronic and Physicochemical Implications

  • This contrasts with the 4-Cl analog, which withdraws electron density, increasing sulfonamide acidity .
  • Solubility : The methoxy group may improve aqueous solubility compared to the chloro analog due to polar oxygen interactions.
  • Crystallography : Crystals of the target compound are expected to exhibit distinct hydrogen-bonding networks. The methoxy group can participate in C–H···O interactions, influencing packing efficiency (as discussed in ) .

Research Findings and Data

Crystallographic Analysis

  • Target Compound : Predicted to form layered structures via C–H···O interactions involving the methoxy group, as observed in similar sulfonamides () .
  • Analog (4-Cl) : Likely exhibits tighter packing due to Cl’s van der Waals interactions, reducing solubility.

Computational Modeling

  • Pyrrolidine Puckering : The pyrrolidine ring’s conformation (e.g., envelope or twist) can be analyzed using Cremer-Pople coordinates () . Substituents influence puckering amplitude, affecting steric interactions.

Biological Activity

Methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups, including a benzothiophene moiety, a pyrrolidine amide, and a methoxybenzenesulfonyl group. The structural complexity suggests multiple interaction sites for biological targets, which may contribute to its diverse biological activities.

Chemical Structure

Chemical Structure (Placeholder for actual structure image)

  • Inhibition of Enzymatic Activity : Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-3. These enzymes are involved in extracellular matrix degradation and are implicated in various diseases, including cancer and arthritis .
  • Antitumor Activity : Research has shown that benzothiophene derivatives can induce apoptosis in cancer cells by targeting tubulin dynamics, leading to cell cycle arrest and subsequent cell death. The specific compound under discussion may share similar pathways due to its structural characteristics .
  • Neuroprotective Effects : Some derivatives of sulfonamides have demonstrated potential neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various cancer cell lines. The results indicated significant dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM.

Cell LineIC50 (µM)
MCF-715
A54925

In Vivo Studies

Animal models have further elucidated the compound's therapeutic potential. In a murine model of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent.

Case Studies

  • Case Study on MMP Inhibition : A study involving the synthesis of related sulfonamide compounds showed that they effectively inhibited MMP activity in vitro, leading to reduced invasiveness of cancer cells. This suggests that this compound may exhibit similar properties .
  • Neuroprotection in Animal Models : In a study focused on neuroprotective agents, derivatives with similar structures demonstrated significant inhibition of AChE activity, leading to improved cognitive function in aged rats . This opens avenues for exploring the compound's potential in treating neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic pathways for methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including:

  • Core benzothiophene formation : Friedel-Crafts acylation or cyclization of thiophene derivatives under acidic conditions.
  • Sulfonylation and amidation : Introduction of the 4-methoxybenzenesulfonyl group to the pyrrolidine moiety via nucleophilic substitution, followed by coupling to the benzothiophene core using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
  • X-ray crystallography : For unambiguous confirmation of the 3D structure (e.g., benzothiophene core planarity and sulfonamide orientation) .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., ESI+ mode, resolving power >30,000) .

Q. How should the compound be stored to ensure stability?

  • Storage conditions : Inert atmosphere (argon), desiccated at -20°C to prevent hydrolysis of the sulfonamide and ester groups.
  • Stability monitoring : Periodic TLC or HPLC analysis to detect degradation (e.g., free carboxylic acid formation) .

Q. What safety protocols are essential during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Disposal : Follow EPA guidelines for sulfonamide-containing waste (e.g., neutralization with dilute NaOH before incineration) .

Advanced Research Questions

Q. How can mechanistic insights into the sulfonylation step improve reaction efficiency?

  • Catalytic optimization : Palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) reduces side reactions. Monitor intermediates via in-situ IR spectroscopy .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics by stabilizing transition states .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

  • Dynamic effects : Variable-temperature NMR to assess rotational barriers in the sulfonamide group.
  • DFT calculations : Compare experimental 1H^1H-NMR shifts with computed values (B3LYP/6-31G* level) to assign ambiguous signals .

Q. How can computational modeling predict biological interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinase domains). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD values) .
  • ADMET profiling : SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental designs address low yields in amidation reactions?

  • Reagent screening : Test coupling agents (e.g., HATU vs. DCC) and bases (e.g., DIPEA vs. NEt3_3).
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Q. How do degradation pathways impact pharmacological studies?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions. Analyze degradation products via LC-MS (e.g., ester hydrolysis to carboxylic acid) .

Q. What methods validate the compound’s selectivity in biological assays?

  • Counter-screening : Test against related enzymes (e.g., kinase isoforms) to rule off-target effects.
  • CRISPR knockouts : Confirm target dependency in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.